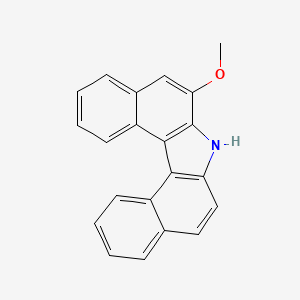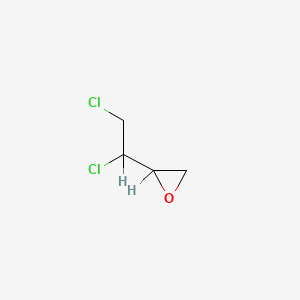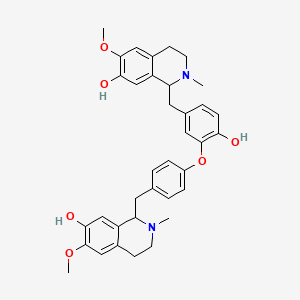
Magnoline
Vue d'ensemble
Description
Magnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Applications De Recherche Scientifique
HPLC Fingerprinting and Quality Control in Herbal Medicine
Magnoline, a key ingredient in Magnolia flower buds, plays a vital role in establishing quality control standards for herbal medicine. Zheng Yan (2011) developed HPLC fingerprints for different varieties of Magnolia flower buds, using magnoline as a reference. This research offers a scientific basis for evaluating and standardizing the quality of various Magnolia varieties, significant for the application and quality standard of herbs like magnolia flos (Zheng Yan, 2011).
Anti-Inflammatory and Renoprotective Effects
A study by Yang Zhou et al. (2013) explored the renoprotective effects of magnoline in diabetic rats, focusing on its influence on P-selectin expression. The findings suggested that magnoline's reno-protective effects might be associated with the inhibition of P-selectin (Yang Zhou, Feng Wang, L. Hao, Niansong Wang, 2013).
Anticancer Potential
Magnolin, an active compound in Magnolia fargesii, has been studied for its anticancer properties. Yeqing Huang et al. (2017) demonstrated that magnolin inhibits prostate cancer cell growth in vitro and in vivo by inducing cell cycle arrest and apoptosis. This points to magnolin's potential as a novel medicine for prostate cancer therapy (Yeqing Huang, X. Zou, Xiao-wen Zhang, Feng Wang, Wei-dong Zhu, Guangyuan Zhang, Jun Xiao, Ming Chen, 2017).
Cell Metabolomics and Prostate Cancer
In 2018, Hui Sun et al. employed cell metabolomics to evaluate the impact of magnoline on prostate cancer cell line 22RV1. The study revealed that magnoline significantly disrupts cell growth and proliferation through alterations in various metabolic pathways, including energy and amino acid metabolism (Hui Sun, A. Zhang, Shao-bo Liu, Shao-bo Liu, Xianna Li, Tian-lei Zhang, Liang Liu, Xi-jun Wang, 2018).
Antioxidation and Antiapoptosis
Magnolin's antioxidative and antiapoptotic properties were studied by Feng Wang et al. (2014) in the context of contrast-induced nephropathy in rats. The study suggested that magnolin could protect against kidney damage through its antioxidative and antiapoptotic effects (Feng Wang, Guangyuan Zhang, Yang Zhou, Dingkun Gui, Jun-hui Li, T. Xing, Niansong Wang, 2014).
Inhibition of Cell Migration and Invasion
Magnolin's ability to inhibit cell migration and invasion was investigated by Cheol-Jung Lee et al. (2015). This study highlighted magnolin's role in suppressing the ERKs/RSK2 signaling pathway, which is crucial for cancer cell metastasis. These findings underline magnolin's potential in cancer therapy (Cheol-Jung Lee, Mee‐Hyun Lee, S. Yoo, Kyung-Il Choi, Ji-hong Song, Jeong-Hoon Jang, Sei-Ryang Oh, H. Ryu, H. Lee, Y. Surh, Yong-Yeon Cho, 2015).
Propriétés
IUPAC Name |
1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



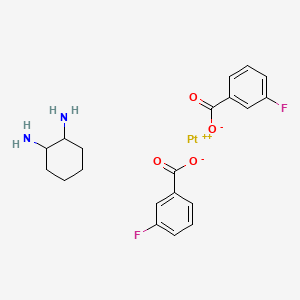
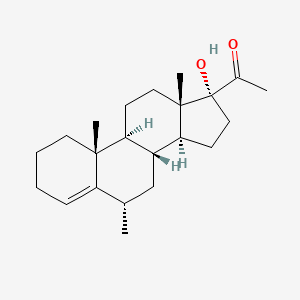
![2-[(3R,6S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B1199249.png)
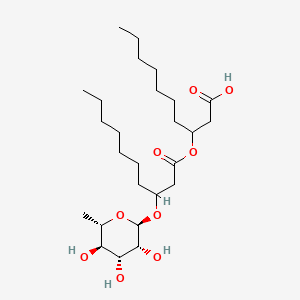
![5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine;formate](/img/structure/B1199254.png)
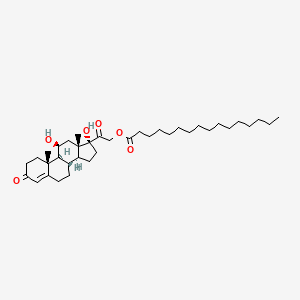
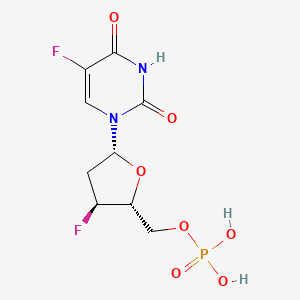
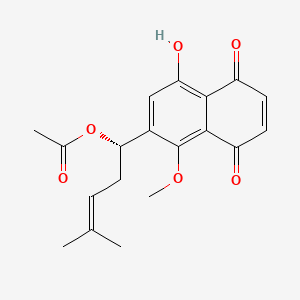


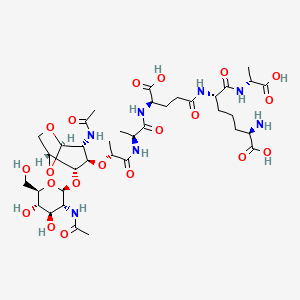
![22,28-Diethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B1199268.png)
